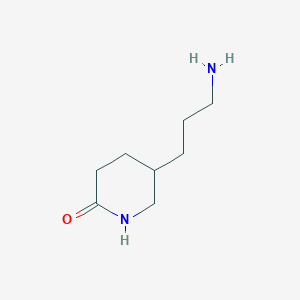![molecular formula C9H13ClN2O2S B13436464 [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)
[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, an isopropylsulfonyl group, and a phenyl-hydrazine moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine typically involves the reaction of 5-chloro-2-nitrobenzene with isopropylsulfonyl chloride under specific conditions. The nitro group is then reduced to form the hydrazine derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions: [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or hydrazine derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
科学的研究の応用
Chemistry: In chemistry, [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its hydrazine moiety can form covalent bonds with specific amino acid residues, making it useful in probing enzyme active sites.
Medicine: In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific kinases and disrupt cellular signaling pathways makes it a promising candidate for drug development.
Industry: Industrially, the compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions allows for the creation of a wide range of products.
作用機序
The mechanism of action of [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal cellular functions. In cancer cells, it may inhibit kinases involved in cell proliferation and survival, thereby inducing apoptosis.
類似化合物との比較
5-Chloro-2-nitrobenzene: A precursor in the synthesis of [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine.
Isopropylsulfonyl chloride: Another precursor used in the synthesis process.
Phenylhydrazine: A compound with a similar hydrazine moiety.
Uniqueness: What sets this compound apart from similar compounds is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its potential as an anticancer agent and its versatility in organic synthesis make it a unique and valuable compound in scientific research and industry.
特性
分子式 |
C9H13ClN2O2S |
|---|---|
分子量 |
248.73 g/mol |
IUPAC名 |
(5-chloro-2-propan-2-ylsulfonylphenyl)hydrazine |
InChI |
InChI=1S/C9H13ClN2O2S/c1-6(2)15(13,14)9-4-3-7(10)5-8(9)12-11/h3-6,12H,11H2,1-2H3 |
InChIキー |
FEXFXVRPNXBFRQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)Cl)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



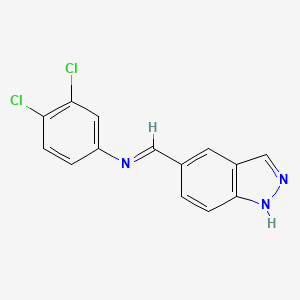

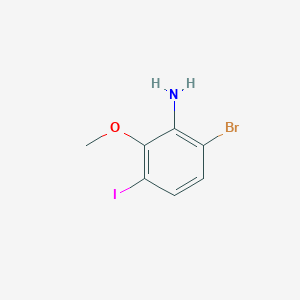
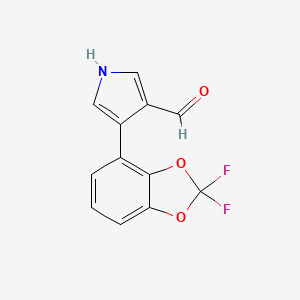

![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
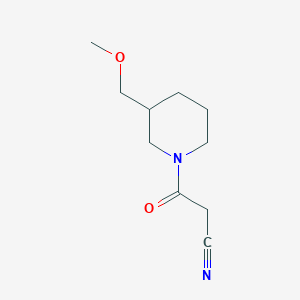

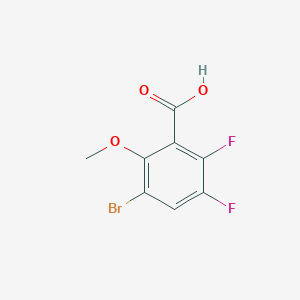
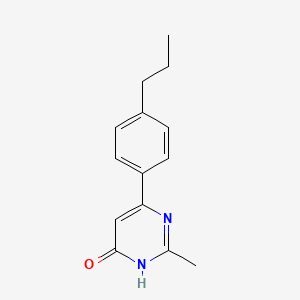
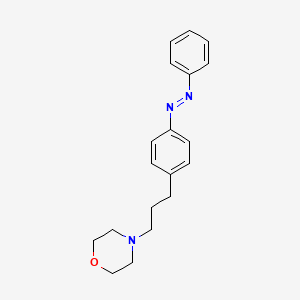
![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)
